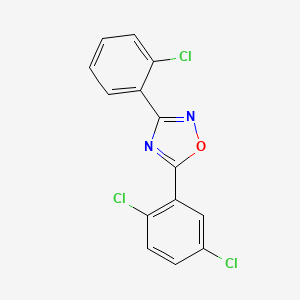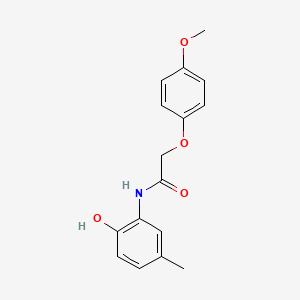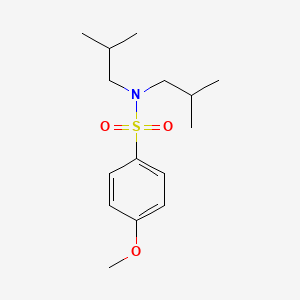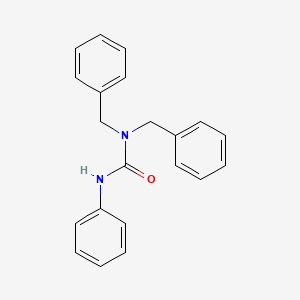
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
作用机制
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole exerts its biological effects through a variety of mechanisms, including the activation of the Nrf2/Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes, and the inhibition of NF-κB signaling, which plays a key role in inflammation and cancer. 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the inhibition of inflammation and cancer cell proliferation, and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of inflammation and oxidative stress in disease. However, one of the limitations of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in a variety of diseases. Some of the specific areas of research that could be pursued include:
- Further investigation of the mechanisms of action of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including its effects on signaling pathways and gene expression.
- Development of new analogs of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole with improved solubility and bioavailability.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole in the prevention or treatment of neurodegenerative disorders such as Alzheimer's disease.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
合成方法
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, followed by reaction with 2-chlorobenzoyl chloride to form 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole.
科学研究应用
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess potent anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has also been found to have anticancer properties, making it a promising candidate for the development of new cancer drugs.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-8-5-6-12(17)10(7-8)14-18-13(19-20-14)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHARBNRRJHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)
![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)


![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)



![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)